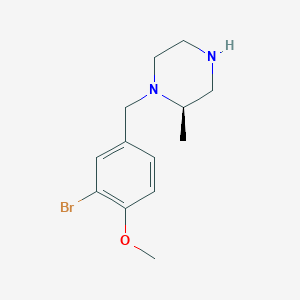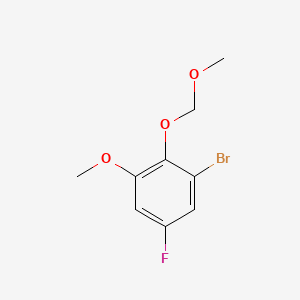
Thalidomide-5'-C3-PEG2-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-C3-PEG2-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. Thalidomide is a well-known drug with a controversial history due to its teratogenic effects, but it has found renewed use in treating various diseases. The PEG linker enhances the solubility and bioavailability of the compound, making it a valuable tool in scientific research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-C3-PEG2-OH involves several steps. Initially, thalidomide is synthesized through a series of reactions starting from phthalic anhydride and glutamic acid. The PEG linker is then attached to the thalidomide molecule through a series of coupling reactions. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the coupling steps .
Industrial Production Methods
Industrial production of Thalidomide-5’-C3-PEG2-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and confirm the structure of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5’-C3-PEG2-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the thalidomide moiety.
Substitution: The PEG linker allows for substitution reactions, enabling the attachment of other functional groups or molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include hydroxylated and reduced derivatives of Thalidomide-5’-C3-PEG2-OH. These derivatives can have different biological activities and are often used in further research .
Applications De Recherche Scientifique
Thalidomide-5’-C3-PEG2-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies of protein degradation and cellular processes.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new drug delivery systems and therapeutic agents.
Mécanisme D'action
The mechanism of action of Thalidomide-5’-C3-PEG2-OH involves its interaction with the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.
Thalidomide-5’-PEG2-amine: A related compound with a different PEG linker.
Uniqueness
Thalidomide-5’-C3-PEG2-OH is unique due to its specific PEG linker, which enhances its solubility and bioavailability. This makes it particularly useful in research applications where these properties are crucial .
Propriétés
Formule moléculaire |
C20H24N2O7 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-(2-hydroxyethoxy)ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O7/c23-7-9-29-11-10-28-8-1-2-13-3-4-14-15(12-13)20(27)22(19(14)26)16-5-6-17(24)21-18(16)25/h3-4,12,16,23H,1-2,5-11H2,(H,21,24,25) |
Clé InChI |
SRGXNVKFIJFQCV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R)-2,3-dihydroxypropyl]-3-[1-[[(1S,2S,4R)-spiro[bicyclo[2.2.1]heptane-3,1'-cyclopropane]-2-yl]methyl]piperidin-4-yl]benzimidazol-2-one](/img/structure/B14763909.png)
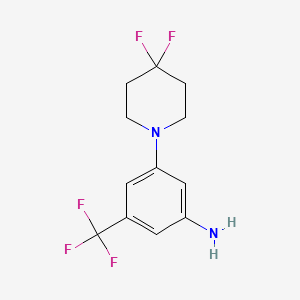
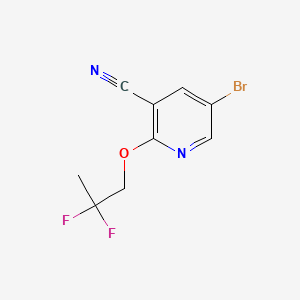
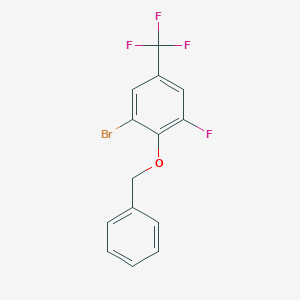
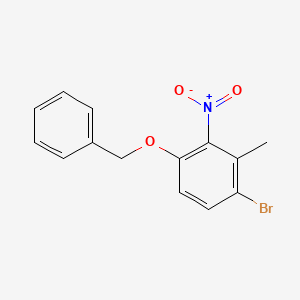
![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)

![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)


